N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O2/c17-10-3-6-13(12(19)7-10)21-15(22)16-20-8-14(23-16)9-1-4-11(18)5-2-9/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWXDMSTAEDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions: The introduction of bromine, fluorine, and chlorine atoms is achieved through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions, such as bromine or chlorine gas in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the oxazole ring using a coupling agent like a palladium catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic rings (especially para-chlorophenyl and bromo-fluorophenyl groups) enable nucleophilic substitution under controlled conditions.
Key observations:
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Bromine at the 4-position of the phenyl ring shows higher reactivity than fluorine in SNAr reactions due to its lower electronegativity and better leaving-group potential .
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Steric hindrance from the adjacent fluorine (2-position) slows substitution at the brominated ring .
Oxazole Ring Modifications
The 1,3-oxazole core undergoes ring-opening and functionalization under acidic or oxidizing conditions.
Ring Cleavage
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Acid Hydrolysis : Exposure to HCl (6 M) at reflux cleaves the oxazole ring, yielding a diketone intermediate .
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Oxidative Cleavage : H₂O₂/AcOH generates 4-chlorophenylglyoxylic acid derivatives .
Electrophilic Aromatic Substitution
| Reagent | Product | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration at oxazole C4 | 58% |
| Br₂/FeCl₃ | Bromination at phenyl rings | 72% |
Mechanistic Insight: The oxazole ring directs electrophiles to the C4 position due to resonance stabilization of the intermediate .
Carboxamide Reactivity
The –CONH– group participates in hydrolysis and condensation reactions:
Hydrolysis
| Conditions | Product | Catalyst |
|---|---|---|
| NaOH (aq)/Δ | 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid | None |
| H₂SO₄ (conc.) | Aniline derivative + CO₂ | – |
Condensation with Amines
Metal-Mediated Cross-Coupling
The bromine atom facilitates palladium-catalyzed reactions:
| Reaction | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis for drug intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of nitrogen-based substituents |
Notable Example: Coupling with 4-pyridylboronic acid produces a heterobiaryl derivative used in kinase inhibitor studies .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C–F Bond Activation : Defluorination at the 2-fluorophenyl group, forming a reactive aryl radical.
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Oxazole Ring Rearrangement : Conversion to isomeric imidazole derivatives under N₂ atmosphere .
Comparative Reactivity Table
| Functional Group | Reactivity Order | Key Influences |
|---|---|---|
| Oxazole C4 | High (electrophilic) | Resonance stabilization |
| 4-Bromophenyl Br | Moderate | Steric hindrance from fluorine |
| Carboxamide | Low | Steric and electronic deactivation |
Stability Under Physiological Conditions
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pH 7.4 (PBS) : Stable for >48 h at 37°C.
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Liver Microsomes : Rapid oxidation of oxazole ring (t₁/₂ = 12 min) .
Industrial-Scale Reaction Optimization
Patent data reveals optimized parameters for amidation (final synthesis step) :
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Solvent : Toluene > DMF (prevents oxazole decomposition).
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Catalyst : Tetrabutylurea (0.01 equiv.) increases yield to 96%.
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Temperature : 145–150°C minimizes side-product formation.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key proteins involved in cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Rings
The 1,3-oxazole core distinguishes this compound from analogs with alternative heterocycles:
- Pyrazole-based analogs: describes 4-bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, which replaces the oxazole oxygen with a nitrogen atom.
- Oxadiazole derivatives: highlights 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide, which features a 1,3,4-oxadiazole ring. This core is more rigid and polar, likely altering solubility and binding affinity .
Table 1: Comparison of Core Heterocycles
Substituent Effects
Halogenated aryl groups are critical for bioactivity and physicochemical properties:
- 4-Bromo-2-fluorophenyl group : This substituent introduces steric bulk and lipophilicity. The ortho-fluorine may reduce metabolic degradation compared to para-substituted analogs .
- 4-Chlorophenyl group : A common pharmacophore in drug discovery (e.g., Taranabant in ), it enhances hydrophobic interactions and stability .
- Comparison with sulfonyl-containing oxazoles : describes a compound with a 4-chlorophenylsulfonyl group, which increases polarity and may limit membrane permeability compared to the target’s carboxamide .
Table 2: Substituent Impact on Properties
Pharmacological Implications
- Target selectivity: The oxazole core may interact with kinase ATP-binding pockets, similar to Taranabant’s propanamide backbone targeting cannabinoid receptors .
- Halogen effects : Bromine’s size and electronegativity could improve binding affinity compared to chlorine or fluorine in analogs like ’s 4-fluorophenyl derivative .
Physicochemical Properties
- Molecular weight : Estimated at ~420 g/mol (higher than ’s 391 g/mol due to additional chlorine) .
- Solubility : Lower aqueous solubility than sulfonyl-containing analogs () due to increased lipophilicity .
- Stability : Halogens enhance metabolic stability, but bromine may increase susceptibility to photodegradation.
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHBrClFNO
- Molecular Weight : 313.55 g/mol
This compound features a complex arrangement of halogenated phenyl groups and an oxazole ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that modifications in the halogen substituents can enhance antibacterial potency (MIC values ranging from 4.69 to 156.47 µM) against various strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, a related compound demonstrated significant inhibition of human acetylcholinesterase (hAC), with IC values indicating strong potency . This suggests that N-(4-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide may also possess similar inhibitory properties.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives often correlates with their structural features. The presence of halogen atoms, such as bromine and chlorine, can significantly influence the pharmacological profile of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases antibacterial activity |
| Fluorine | Enhances enzyme inhibition |
| Chlorine | Modulates lipophilicity and bioavailability |
Studies have shown that the introduction of electron-withdrawing groups enhances the lipophilicity and metabolic stability of these compounds, thereby improving their overall efficacy .
Case Studies
Several case studies have evaluated the biological effects of compounds related to this compound:
- Antibacterial Evaluation : A series of oxazole derivatives were tested against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial effects, with MIC values suggesting moderate to good activity against Bacillus subtilis and Pseudomonas aeruginosa .
- Neuroprotective Effects : In a study involving neuroblastoma cells, a related compound showed promising results in protecting against oxidative stress through acetylcholinesterase inhibition . This highlights the potential therapeutic applications of
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
